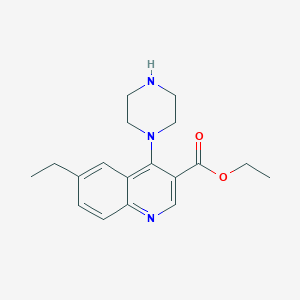
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing three heteroatoms: two nitrogen atoms and one sulfur atom.
Preparation Methods
The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with phenyl isocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography .
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts . Major products formed from these reactions include various substituted thiadiazole derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes . Additionally, the compound can interact with DNA and proteins, leading to the disruption of cellular functions and ultimately causing cell death .
Comparison with Similar Compounds
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-phenylurea can be compared with other thiadiazole derivatives, such as:
5-Methyl-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of this compound.
2-Amino-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin: A compound with a thiadiazole moiety that has shown promising biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development .
Properties
CAS No. |
41148-20-3 |
|---|---|
Molecular Formula |
C10H10N4OS |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C10H10N4OS/c1-7-13-14-10(16-7)12-9(15)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,14,15) |
InChI Key |
PWIAKUGDTDBTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)

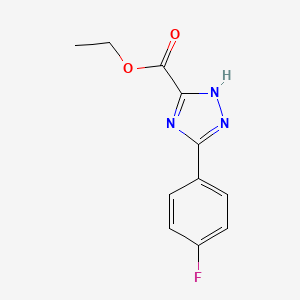
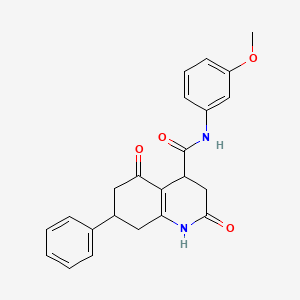
![3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B15096605.png)
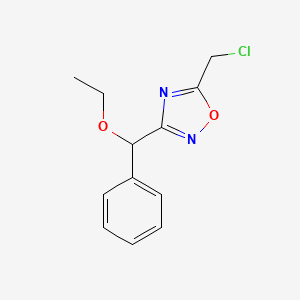
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B15096621.png)

![6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15096641.png)
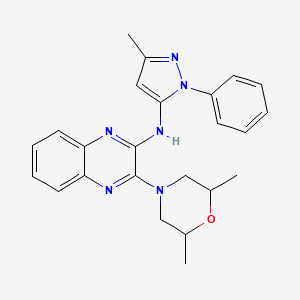
![4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15096648.png)
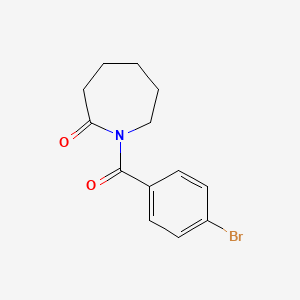
![(2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B15096664.png)
